![molecular formula C20H23N3O4 B2980340 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone CAS No. 1171148-35-8](/img/structure/B2980340.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a cyclopentyl methanone group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved information .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Heterocyclic compounds, such as oxadiazoles and benzoxazoles, have been synthesized and characterized to explore their structural and chemical properties. For instance, the synthesis of novel bioactive heterocycles involving piperidinyl and oxadiazole components has been documented, providing insights into antiproliferative activities and structural characterization through techniques like X-ray diffraction and Hirshfeld surface analysis (S. Benaka Prasad et al., 2018). These studies highlight the importance of understanding molecular structures and intermolecular interactions, which could be relevant for designing compounds with specific biological activities.
Antimicrobial and Antitubercular Activities
Research on heterocyclic compounds has also extended to their biological evaluation, particularly in antimicrobial and antitubercular activities. Synthesis of derivatives featuring oxadiazole and piperidinyl groups has shown variable and modest antimicrobial activity against different strains of bacteria and fungi (N. Patel et al., 2011). Additionally, compounds with cyclopropyl and piperidinyl substitutions have demonstrated significant antitubercular activity, highlighting their potential as therapeutic agents against Mycobacterium tuberculosis (S. S. Bisht et al., 2010).
Antioxidant and Antimicrobial Activities
The synthesis of 1,3,4-oxadiazol derivatives and their evaluation for antioxidant and antimicrobial activities provide further examples of the therapeutic potential of heterocyclic compounds. These studies indicate that specific structural modifications can enhance biological activities, offering a pathway to develop new therapeutic agents (F. Bassyouni et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications or future directions for this compound are not clear from the retrieved information. Given its complex structure and the presence of several functional groups that are common in pharmaceuticals and other bioactive compounds, it’s possible that it could have interesting biological activities that could be explored in future research .
Propiedades
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(13-4-1-2-5-13)23-9-3-6-15(11-23)19-22-21-18(27-19)14-7-8-16-17(10-14)26-12-25-16/h7-8,10,13,15H,1-6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMWKIOFIKGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)
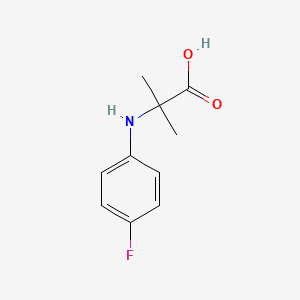
![N-(2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980260.png)

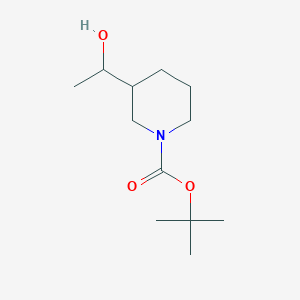
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)



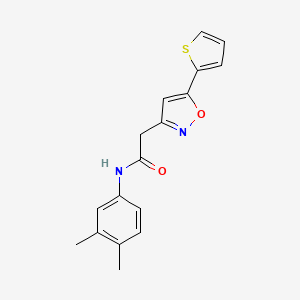
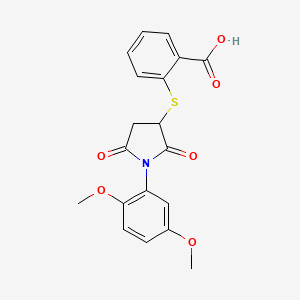
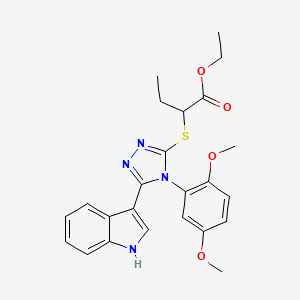
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![N-(4-bromophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2980276.png)
